molecular formula C12H15ClN2 B1622295 5-Chloro-N,N-dimethyltryptamine CAS No. 22120-32-7

5-Chloro-N,N-dimethyltryptamine

Cat. No. B1622295
CAS RN: 22120-32-7
M. Wt: 222.71 g/mol
InChI Key: LXATUVRMTAHHDX-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyltryptamine (5-chloro-DMT) is a tryptamine derivative related to compounds such as 5-bromo-DMT and 5-fluoro-DMT . It acts as a serotonin receptor agonist and has primarily sedative effects in animal studies . It has been sold as a designer drug .


Molecular Structure Analysis

The molecular formula of 5-chloro-DMT is C12H15ClN2 . The compound has a molar mass of 222.72 g/mol . The IUPAC name is 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine .


Physical And Chemical Properties Analysis

5-chloro-DMT is a white crystalline powder . It has a molar mass of 222.72 g/mol . The compound is soluble in organic solvents .

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXATUVRMTAHHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376408
Record name 5-Chloro-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N,N-dimethyltryptamine

CAS RN

22120-32-7
Record name 5-Chloro-N,N-dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-N,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62WYB8S7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LB Kozell, AJ Eshleman, TL Swanson, SH Bloom… - … of Pharmacology and …, 2023 - ASPET
Novel psychoactive substances, including synthetic substituted tryptamines, represent a potential public health threat. Additionally, some substituted tryptamines are being studied …
Number of citations: 7 jpet.aspetjournals.org
MA Ibrahim, AT El-Alfy, K Ezel, MO Radwan… - Marine Drugs, 2017 - mdpi.com
In previous studies, we have isolated several marine indole alkaloids and evaluated them in the forced swim test (FST) and locomotor activity test, revealing their potential as …
Number of citations: 19 www.mdpi.com
M Somei, K Kobayashi, K Tanii, T Mochizuki… - …, 1995 - library.navoiy-uni.uz
Various types of 1-hydroxyindoles were prepared for the first time. Through methylation or acid catalyzed nucleophilic bromination of N, N-dimethyl-1-hydroxytryptamine, simple …
Number of citations: 19 library.navoiy-uni.uz
PR Carnegie, JR Smythies, EA Caspary, EJ Field - Nature, 1972 - nature.com
IMMUNOCHEMICAL techniques involving humoral antibody have long been used in elucidating the structural relationships of proteins and small antigenic molecules. Development of a …
Number of citations: 40 www.nature.com
C Ly - 2021 - search.proquest.com
Major depressive disorder (MDD) affects more than 264 million people worldwide. A wide range of antidepressants are available to treat the disease including, but are not limited to, …
Number of citations: 3 search.proquest.com
C Dong, C Ly, LE Dunlap, MV Vargas, J Sun… - Cell, 2021 - cell.com
Ligands can induce G protein-coupled receptors (GPCRs) to adopt a myriad of conformations, many of which play critical roles in determining the activation of specific signaling …
Number of citations: 90 www.cell.com
SC Leiser, Y Li, AL Pehrson, E Dale… - ACS chemical …, 2015 - ACS Publications
It has been known for several decades that serotonergic neurotransmission is a key regulator of cognitive function, mood, and sleep. Yet with the relatively recent discoveries of novel …
Number of citations: 108 pubs.acs.org
SJ Qu, GF Wang, WH Duan, SY Yao, JP Zuo… - Bioorganic & medicinal …, 2011 - Elsevier
A series of tryptamine derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity and cytotoxicity in the HepG2.2.15 cell line. The preliminary SAR was …
Number of citations: 39 www.sciencedirect.com
R BEEMAN, F MATSUMURA - Pesticide and Venom Neurotoxicity, 1978 - Springer
Number of citations: 0

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